5-Bromo-3-cyano-2-fluorobenzoic acid
Description
Historical Context and Discovery of 5-Bromo-3-cyano-2-fluorobenzoic acid
The development of this compound emerges from the broader historical progression of halogenated benzoic acid research that began in the mid-20th century. While the exact date of first synthesis is not definitively documented in available literature, the compound's development can be traced to advances in selective halogenation techniques and cyano group introduction methodologies that became prominent in pharmaceutical chemistry during the late 20th and early 21st centuries. The compound was formally catalogued with the Chemical Abstracts Service number 1805187-42-1, indicating its recognition as a distinct chemical entity within the scientific community.
The synthetic routes leading to this compound likely evolved from established methodologies for preparing related halogenated benzoic acid derivatives. Historical precedent shows that similar compounds were developed through systematic exploration of multi-halogenated aromatic systems, particularly those incorporating fluorine atoms for enhanced bioactivity and metabolic stability. The integration of cyano functionality represents a more recent advancement, as reliable methods for introducing nitrile groups into highly substituted aromatic systems required sophisticated synthetic approaches that were refined over several decades.
Research into fluorine-containing benzene compounds gained momentum due to their recognized advantages in pharmaceutical applications, including improved fat solubility, enhanced drug efficacy, and stronger metabolic capabilities. China's significant fluorite reserves, accounting for approximately one-third of global reserves, provided favorable conditions for the development of organic fluorine chemistry, including compounds like this compound. This geopolitical factor contributed to increased research activity and commercial interest in fluorinated aromatic compounds during the early 21st century.
Significance in Organic Chemistry Research
This compound holds substantial importance in contemporary organic chemistry research due to its unique electronic properties and versatile reactivity profile. The compound serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules, particularly those requiring precise functional group positioning and electronic modulation. The simultaneous presence of bromine, fluorine, and cyano substituents creates a highly electronically deactivated aromatic system that enables selective chemical transformations under specific reaction conditions.
The compound's significance extends to its role in medicinal chemistry research, where it functions as a building block for developing novel therapeutic agents. Research has demonstrated its utility in constructing heterocyclic systems and complex aromatic frameworks that form the core structures of various pharmaceutical targets. The fluorine atom contributes to enhanced metabolic stability and bioavailability, while the cyano group provides opportunities for further chemical elaboration through reduction, hydrolysis, or cycloaddition reactions.
In synthetic methodology development, this compound serves as a test substrate for evaluating new reaction conditions and catalytic systems. The compound's challenging electronic environment makes it an excellent probe for assessing the scope and limitations of emerging synthetic transformations. Researchers utilize this compound to investigate transition metal-catalyzed coupling reactions, nucleophilic aromatic substitution processes, and selective functional group manipulations that advance the field of synthetic organic chemistry.
The compound also contributes to structure-activity relationship studies in pharmaceutical research, where systematic modifications of its functional groups provide insights into optimal molecular architectures for specific biological targets. This application has proven particularly valuable in developing compounds targeting complex protein-protein interactions and enzyme active sites that require precise three-dimensional molecular arrangements.
Taxonomic Classification within Halogenated Benzoic Acid Derivatives
This compound occupies a specific position within the systematic classification of halogenated benzoic acid derivatives. The compound belongs to the broader category of substituted benzoic acids, which constitute a major class of aromatic carboxylic acids with diverse functional group substitutions. Within this classification system, it is further categorized as a polyhalogenated derivative due to the presence of both bromine and fluorine atoms on the aromatic ring.
The compound represents a member of the trisubstituted benzoic acid family, characterized by three non-hydrogen substituents attached to the benzene ring. The specific substitution pattern, with substituents at the 2-, 3-, and 5-positions relative to the carboxylic acid group, places it within a distinct structural subclass that exhibits unique steric and electronic properties compared to other substitution patterns. This positioning creates a specific three-dimensional molecular geometry that influences both chemical reactivity and biological activity profiles.
From a functional group perspective, the compound integrates multiple electron-withdrawing substituents, classifying it among highly activated aromatic systems for nucleophilic aromatic substitution reactions. The combination of halogen, cyano, and carboxylic acid functionalities creates a compound with extraordinary electronic polarization, distinguishing it from simpler mono- or disubstituted analogs. This classification has practical implications for predicting reactivity patterns and designing synthetic strategies.
The compound also falls within the specialized category of fluorinated organic compounds, which represents a distinct subset of halogenated aromatics due to fluorine's unique properties. The presence of the cyano group further classifies it as a nitrile-containing aromatic compound, adding another layer of functional complexity that distinguishes it from simple halogenated benzoic acids.
Chemical Identifier Systems and Nomenclature
The systematic identification of this compound relies on multiple internationally recognized chemical identifier systems that ensure unambiguous compound specification across global research and commercial networks. The primary identifier is the Chemical Abstracts Service Registry Number 1805187-42-1, which serves as the definitive numerical identifier for this specific molecular structure. This number was assigned by the Chemical Abstracts Service of the American Chemical Society and represents the compound's permanent registration within the comprehensive chemical literature database.
The International Union of Pure and Applied Chemistry nomenclature system provides the standardized name "this compound," which systematically describes the compound's structure by indicating the position and identity of each substituent relative to the benzoic acid core. The numbering system begins with the carboxylic acid carbon as position 1, with subsequent positions numbered sequentially around the aromatic ring. This naming convention ensures consistent identification across different languages and scientific communities.
| Identifier System | Value | Purpose |
|---|---|---|
| Chemical Abstracts Service Number | 1805187-42-1 | Primary database identifier |
| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |
| Molecular Formula | C8H3BrFNO2 | Elemental composition |
| Molecular Weight | 244.02 g/mol | Physical property identifier |
| Simplified Molecular Input Line Entry System | N#CC1=C(F)C(C(=O)O)=CC(Br)=C1 | Linear structure notation |
The Simplified Molecular Input Line Entry System notation "N#CC1=C(F)C(C(=O)O)=CC(Br)=C1" provides a linear text representation of the molecular structure that enables computer-based chemical database searching and structure manipulation. This system represents the compound's connectivity and functional groups in a standardized format that facilitates automated chemical information processing. The International Chemical Identifier and its corresponding key provide additional layers of structural specification that support advanced chemical informatics applications.
Properties
IUPAC Name |
5-bromo-3-cyano-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIJQAKSBQIAFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-bromo-3-cyano-2-fluorobenzoic acid typically involves:
- Selective bromination of a suitable fluorinated benzonitrile precursor.
- Hydrolysis of the nitrile group to the corresponding carboxylic acid under alkaline conditions.
- Acidification to isolate the target benzoic acid.
This approach leverages the strong directing effects of the cyano and fluoro substituents on the aromatic ring to achieve regioselective bromination and efficient conversion to the acid.
Precursor Selection and Bromination
A key precursor is 2-fluorobenzonitrile or a closely related fluorinated benzonitrile derivative. The cyano group serves as a strong ortho/para-directing substituent for electrophilic aromatic substitution, facilitating regioselective bromination at the 5-position relative to the cyano group.
Bromination Methods:
N-Bromosuccinimide (NBS) in Strong Acid Medium :
NBS in concentrated sulfuric acid has been demonstrated to provide high-yield bromination of fluorinated benzonitriles with excellent regioselectivity and minimal byproducts. For example, in the synthesis of 2,6-dichloro-3-fluoro-5-bromobenzonitrile (a closely related compound), NBS in sulfuric acid gave a 97% yield of the brominated product after 36 hours at room temperature.Alternative Brominating Agents :
Bromine (Br2) in the presence of Lewis or protonic acids is less effective due to the low electrophilicity of the fluorinated aromatic ring. Potassium bromate (KBrO3) with strong acid can also brominate but often leads to byproducts due to its strong oxidizing nature.
Typical Reaction Conditions for Bromination:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Concentrated sulfuric acid |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Temperature | Room temperature (20–30 °C) |
| Reaction Time | 24–36 hours |
| Yield | Up to 97% (based on analogous compounds) |
Hydrolysis of the Nitrile to Carboxylic Acid
The brominated benzonitrile undergoes hydrolysis under alkaline conditions to convert the nitrile group (-CN) to a carboxylate salt, which is then acidified to yield the target benzoic acid.
- The brominated benzonitrile is mixed with an aqueous alkali (e.g., sodium hydroxide solution).
- The reaction mixture is heated to approximately 90 °C under stirring.
- Hydrolysis progress is monitored by High Performance Liquid Chromatography (HPLC).
- Upon completion (nitrile peak area <1%), the mixture is cooled.
- Protonic acid (e.g., hydrochloric acid) is added dropwise to the cooled reaction mixture.
- The carboxylate salt converts to the free acid.
- The precipitated this compound is filtered, washed (often with ice water), and dried at 40 ± 5 °C for 10–14 hours.
Summary of Reaction Steps and Conditions
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 1. Bromination | 2-Fluorobenzonitrile + NBS in H2SO4, RT, 24–36 h | 5-Bromo-3-cyano-2-fluorobenzonitrile, ~97% yield |
| 2. Hydrolysis | Alkali (NaOH), aqueous, 90 °C, stirring until completion | 5-Bromo-3-cyano-2-fluorobenzoate salt |
| 3. Acidification and Isolation | Protonic acid addition, cooling, filtration, drying | This compound, >85% yield, >96% purity |
Research Findings and Practical Notes
- The cyano group strongly directs bromination, minimizing side products.
- Use of NBS in sulfuric acid is superior to elemental bromine or other brominating agents in yield and selectivity.
- Hydrolysis under alkaline conditions is efficient and avoids harsh acidic hydrolysis that can cause degradation.
- The process is scalable and suitable for industrial applications due to simple operation, low cost, and environmental friendliness.
- Monitoring by HPLC ensures high control over reaction completion and product purity.
- The drying step at controlled temperature prevents decomposition and ensures product stability.
Comparative Table of Bromination Agents for Fluorinated Benzonitriles
| Brominating Agent | Reaction Medium | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Concentrated H2SO4 | 95–97 | High | Preferred method, mild conditions |
| Bromine (Br2) + Lewis acid | Various | Low | Poor | Ineffective for fluorinated rings |
| Potassium bromate (KBrO3) | Strong acid (H2SO4) | Moderate | Moderate | Byproducts due to oxidizing nature |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
5-Bromo-3-cyano-2-fluorobenzoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-fluorobenzoic acid depends on its application. In biochemical research, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved vary based on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent positions and electronic effects of 5-Bromo-3-cyano-2-fluorobenzoic acid with analogs:
Key Observations :
- Cyano vs. Nitro Groups: The cyano group in the target compound is less electron-withdrawing than the nitro group in 3-Bromo-5-fluoro-2-nitrobenzoic acid, leading to milder acidity but greater stability in nucleophilic environments .
- Halogen Effects : Fluorine at position 2 (target compound) provides stronger inductive effects than chlorine in 5-Bromo-2-chlorobenzoic acid, enhancing electrophilic substitution resistance .
Physical and Chemical Properties
Insights :
- The cyano group in the target compound likely increases melting point compared to chloro analogs due to stronger intermolecular dipole interactions.
- Fluorine at position 2 enhances acidity relative to non-fluorinated analogs but less so than hydroxyl groups (e.g., 5-Bromo-3-fluoro-2-hydroxybenzoic acid) .
Biological Activity
5-Bromo-3-cyano-2-fluorobenzoic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: CHBrFNO
- Molecular Weight: 234.023 g/mol
- CAS Number: 1805187-42-1
The presence of bromine, cyano, and fluorine groups contributes to its unique electronic properties, enhancing its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. It may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The cyano and fluorine substituents are particularly significant as they can enhance binding affinity to target proteins, influencing cellular processes.
Applications in Drug Development
This compound is utilized in the synthesis of pharmaceutical compounds. It serves as an intermediate in developing drugs targeting various diseases, including cancer and infectious diseases. Its unique properties make it a valuable scaffold for designing new therapeutic agents.
Table 1: Applications of this compound
| Field | Application |
|---|---|
| Medicinal Chemistry | Intermediate in drug synthesis |
| Biochemistry | Development of biochemical probes and inhibitors |
| Agriculture | Production of agrochemicals |
| Material Science | Synthesis of specialty chemicals |
Case Studies and Research Findings
Research has demonstrated the potential of this compound in various biological assays:
- Anticancer Activity : In a study examining the compound's effect on cancer cell lines, it was found to inhibit cell proliferation significantly. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : A computational study highlighted that this compound acts as a potent inhibitor of specific kinases involved in cancer signaling pathways. The binding affinity was measured using molecular docking simulations, showing promising results for further development .
- Biochemical Probes : It has been employed in synthesizing fluorescent probes for imaging studies, facilitating the visualization of cellular processes in real-time.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-Bromo-3-cyano-2-fluorobenzoic acid?
Answer:
The synthesis of this compound typically involves multi-step reactions, leveraging bromination, fluorination, and cyano-group introduction. A plausible route includes:
Bromination : Use electrophilic brominating agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) on a fluorinated benzoic acid precursor under acidic conditions (e.g., 80% H₂SO₄) .
Cyano Introduction : Nitrile groups can be introduced via nucleophilic substitution or Sandmeyer reactions, depending on the precursor’s reactivity.
Purification : Column chromatography or recrystallization (using polar aprotic solvents) ensures high purity.
Key Considerations : Monitor reaction intermediates via TLC or HPLC. Optimize stoichiometry to avoid over-bromination, which may lead to byproducts.
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?
Answer:
Factorial design allows systematic testing of variables (e.g., temperature, catalyst concentration, reaction time) to maximize yield and purity. For example:
- Variables : Temperature (80–120°C), brominating agent equivalents (1.0–2.0), and acid concentration (70–90% H₂SO₄).
- Response Metrics : Yield (%) and purity (HPLC).
Case Study : In analogous bromination reactions, optimizing H₂SO₄ concentration to 80% improved yields by 20% while reducing side-product formation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine’s deshielding effect at C2, bromine at C5).
- IR Spectroscopy : Identify functional groups (C≡N stretch ~2240 cm⁻¹, C=O ~1700 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (theoretical MW: ~258.02 g/mol) via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (if crystalline) .
Advanced: How does the fluorine substituent influence the compound’s reactivity compared to non-fluorinated analogs?
Answer:
The electron-withdrawing fluorine at C2 enhances:
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) due to inductive effects.
- Electrophilic Substitution : Fluorine directs subsequent reactions to meta/para positions.
- Stability : Resistance to oxidation compared to chloro/bromo analogs.
Applications : Fluorination improves bioavailability in drug intermediates, as seen in fluorinated benzoic acid derivatives .
Advanced: How should researchers resolve contradictory data in reaction yields when varying brominating agents?
Answer:
Discrepancies often arise from:
- Reagent Selectivity : Agents like NBS (non-acidic) vs. Br₂/H₂SO₄ (acidic) may favor different pathways.
- Side Reactions : Over-bromination or decomposition under harsh conditions.
Troubleshooting Steps :
Kinetic Studies : Compare time-dependent yield profiles.
Byproduct Analysis : Use GC-MS to identify competing pathways.
Computational Modeling : Predict reactive intermediates (e.g., DFT calculations for transition states).
Example : Sodium bromate in H₂SO₄ improved selectivity in brominating difluorobenzonitrile analogs .
Basic: What are the recommended storage and handling protocols for this compound?
Answer:
- Storage : In airtight containers at 0–6°C, protected from light and moisture.
- Handling : Use PPE (gloves, goggles) due to potential irritancy (bromine/cyanide release under decomposition).
- Solubility : DMSO or DMF for stock solutions; avoid protic solvents to prevent esterification .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Answer:
The compound’s functional groups enable:
- Peptide Coupling : Carboxylic acid reacts with amines to form amide bonds.
- Heterocycle Synthesis : Cyano groups participate in cycloadditions (e.g., forming triazoles or tetrazoles).
- SAR Studies : Bromine allows further functionalization via Suzuki-Miyaura cross-coupling.
Case Study : Analogous bromo-fluorobenzoic acids are intermediates in kinase inhibitors, leveraging halogen bonding for target affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
